5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Beschreibung
The compound 5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide features a multi-heterocyclic architecture, combining a brominated furan carboxamide core, a 1,3,4-thiadiazole ring, and a 2,3-dihydrobenzo[1,4]dioxin moiety linked via a thioether bridge.
Eigenschaften
IUPAC Name |
5-bromo-N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O5S2/c18-13-4-3-11(27-13)15(24)20-16-21-22-17(29-16)28-8-14(23)19-9-1-2-10-12(7-9)26-6-5-25-10/h1-4,7H,5-6,8H2,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRWLIYZXGYEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(O4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 379.21 g/mol. Its structure features a bromine atom, a furan ring, and a thiadiazole moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxin Ring: Achieved through cyclization reactions of appropriate precursors.
- Bromination: The introduction of a bromine atom can be performed using bromine or N-bromosuccinimide (NBS).
- Carboxamide Formation: The final step involves the reaction of the furan derivative with the benzodioxin moiety under controlled conditions to yield the target compound.
Antimicrobial Properties
Research indicates that derivatives similar to 5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibit significant antimicrobial activity. Studies have shown that benzodioxin derivatives can inhibit bacterial growth effectively at certain concentrations. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism involves modulation of key signaling pathways associated with cancer cell survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulates pathways related to immune response .
The biological activities of 5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation: It could modulate receptor activity linked to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
-
Study on Antimicrobial Activity: A series of benzodioxin derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The most effective compounds displayed MIC values as low as 0.5 μM .
Compound MIC (μM) Activity Compound A 0.5 Effective against E. coli Compound B 0.8 Effective against S. aureus -
Anticancer Evaluation: In vitro assays revealed that certain derivatives could reduce cell viability in various cancer cell lines by more than 70% at concentrations around 10 μM .
Cell Line IC50 (μM) % Cell Death HeLa 10 75% MCF7 12 70%
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Key Differences
The following compounds share partial structural homology with the target molecule:
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Structure : Brominated thiadiazole fused with an imidazole ring.
- Key Difference : Lacks the furan carboxamide and dihydrodioxin groups.
5-Bromo-N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Structure: Bromo-furan carboxamide linked to a sulfone-containing thieno-pyrazol ring.
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide
- Structure : Bromo-thiazole core with dichloro-hydroxybenzamide substituents.
- Key Difference : Chlorine and hydroxyl groups may enhance hydrogen bonding but introduce steric hindrance .
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Structure : Benzofuran carbohydrazide linked to a dihydrothiazole ring.
- Key Difference: Nitro and ethylamino groups could influence redox properties and metabolic stability .
Comparative Analysis Table
Vorbereitungsmethoden
Synthesis of 5-Bromo-1,3,4-thiadiazol-2-amine Intermediate
The 1,3,4-thiadiazole core is typically prepared via cyclization reactions. A validated method involves treating thiosemicarbazide derivatives with brominating agents:
- Reactants : 5-Bromo-1,3,4-thiadiazol-2-amine (1.65 g, 9.15 mmol) and chloroacetaldehyde (50% wt in water, 1.7 mL).
- Conditions : Reflux in water (27 mL) for 20 hours.
- Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and purification via flash chromatography (ethyl acetate/hexane gradient).
- Yield : 20% after trituration with diethyl ether.
Key Challenges : Low yields (14–20%) due to competing side reactions. Optimization via stepwise addition of chloroacetaldehyde improves conversion.
Construction of 2,3-Dihydrobenzo[b]dioxin-6-amine Fragment
The dihydrobenzo dioxin moiety is synthesized via a Diels-Alder reaction followed by functionalization:
- Diene : 3,5-Di(tert-butyl)-6-nitro-1,2-benzoquinone reacts with arylamines in isopropanol/methylethyl ketone (1:1).
- Product : ((2,3-Dihydrobenzo[b]dioxin-2-yl)oxy)-3-nitrophenol derivatives.
- Reduction : Nitro groups are reduced to amines using H₂/Pd-C or Na₂S₂O₄, yielding 2,3-dihydrobenzo[b]dioxin-6-amine.
Characterization : ¹H NMR confirms aromatic proton environments (δ 6.8–7.2 ppm).
Thioether Linkage Formation Between Thiadiazole and Dioxin Fragments
The critical S-CH₂-CO-NH- bridge is established via nucleophilic substitution:
- Thiolate Generation : Treat 5-bromo-1,3,4-thiadiazol-2-amine with carbon disulfide/KOH in ethanol to form potassium thiadiazole-2-thiolate.
- Alkylation : React thiolate with 2-chloro-N-(2,3-dihydrobenzo[b]dioxin-6-yl)acetamide in DMF at 60°C.
- Workup : Acidify to pH 2–3 with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization : Use of DIPEA (2.80 mL) as a base enhances reaction efficiency.
Coupling of Furan-2-carboxamide to Thiadiazole Core
Amide bond formation links the furan moiety to the thiadiazole:
- Activation : Convert furan-2-carboxylic acid to its acid chloride using SOCl₂.
- Coupling : React with 5-((2-((2,3-dihydrobenzo[b]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine in THF with triethylamine.
- Isolation : Precipitate product with ice-cold water, filter, and recrystallize from ethanol.
Analytical Data :
- IR : 1685 cm⁻¹ (C=O stretch of amide).
- ¹H NMR : δ 7.64 (s, 1H, thiadiazole), δ 6.95 (d, 2H, dioxin).
Integrated Synthetic Route and Reaction Conditions
The complete synthesis is summarized below:
Challenges and Optimization Strategies
- Low Yields in Thiadiazole Formation : Sequential addition of chloroacetaldehyde and extended reflux times improve yields to 25%.
- Stereochemical Control in Diels-Alder Reaction : Use of chiral amines induces enantioselectivity in dioxin formation.
- Thioether Stability : Avoid oxidative conditions; employ argon atmosphere during alkylation.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling thiosemicarbazide derivatives with brominated furan-carboxamide intermediates. Critical steps include:
- Thiadiazole ring formation : Requires controlled temperature (60–80°C) and solvents like DMF or THF to avoid side reactions .
- Amide bond coupling : Use coupling agents (e.g., EDC/HOBt) under inert conditions to enhance yield .
- Purification : Employ flash column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups (e.g., furan protons at δ 6.5–7.5 ppm, thiadiazole carbons at δ 160–170 ppm) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and S-H bonds (~2550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 550–560 Da) .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for biological assays (<1% v/v to avoid cytotoxicity) .
- Stability : Store at –20°C under argon. Degradation occurs at pH < 5 (amide hydrolysis) or prolonged light exposure .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays .
Advanced Research Questions
Q. How can reaction yields be optimized when electron-withdrawing groups (e.g., bromo) hinder reactivity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) and improves yields by 15–20% .
- Catalyst use : Pd/C or CuI enhances cross-coupling efficiency in thioether bond formation .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
- Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with thiadiazole-N) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the bromo group with CF3 or CN to reduce hepatic clearance .
- Pro-drug approaches : Mask the carboxamide as an ester for enhanced plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
